N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
CAS No.: 868213-00-7
Cat. No.: VC6101528
Molecular Formula: C18H12ClN3O4S
Molecular Weight: 401.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868213-00-7 |
---|---|
Molecular Formula | C18H12ClN3O4S |
Molecular Weight | 401.82 |
IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide |
Standard InChI | InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24) |
Standard InChI Key | PUFQADHIKZCLNE-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazole ring substituted at the 2-position with a benzamide group bearing nitro and chloro substituents. The 4-position of the thiazole ring is occupied by a phenyl group, while the 5-position contains an acetyl moiety. This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and interactions with biological targets.
The systematic IUPAC name, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide, reflects these substituents’ positions. The molecular formula is inferred as C₁₈H₁₃ClN₄O₄S, with a molecular weight of approximately 436.84 g/mol based on analogous structures .
Functional Group Analysis
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Thiazole core: Contributes to π-π stacking interactions and hydrogen bonding capabilities.
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Nitro group: Enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in enzymes.
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Chloro substituent: Increases lipophilicity, impacting membrane permeability.
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Acetyl group: Modulates electronic effects and solubility profiles .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous thiazole derivatives are typically synthesized through cyclocondensation reactions. A plausible pathway involves:
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Thiazole ring formation: Reaction of a thiourea derivative with α-halo ketones.
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Benzamide coupling: Amidation of the thiazole amine with 5-chloro-2-nitrobenzoyl chloride.
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Acetylation: Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.
Table 1: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
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1 | Cyclocondensation | Thiourea, α-bromoacetophenone, ethanol | Thiazole ring formation |
2 | Amide coupling | 5-Chloro-2-nitrobenzoyl chloride, DMF | Benzamide moiety introduction |
3 | Acetylation | Acetic anhydride, pyridine | Acetyl group addition |
Characterization Techniques
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 436.84 (M⁺) with fragments corresponding to benzamide (M-139) and thiazole (M-297) moieties.
Biological Activities
Enzyme Inhibition
The acetyl and nitro groups may facilitate hydrogen bonding with catalytic residues in carbonic anhydrase IX, a cancer-associated isoform. Comparative studies show that ethylsulfonyl-substituted thiazoles inhibit this enzyme with Kᵢ values < 10 nM.
Table 2: Biological Activity of Analogues
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO (~15 mg/mL) due to nitro and chloro groups; poor aqueous solubility (<0.1 mg/mL).
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Stability: Susceptible to photodegradation; recommended storage at -20°C under inert atmosphere .
Thermodynamic Parameters
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Melting Point: Estimated 215–220°C (decomposition observed above 230°C) .
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LogP: Calculated value of 3.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
Comparative Analysis with Structural Analogues
Substituent Effects
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Nitro Position: Ortho-nitro substitution (as in the target compound) enhances DNA binding affinity compared to para-nitro analogues .
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Acetyl vs. Methyl: Acetyl groups improve metabolic stability over methyl substituents by reducing CYP450-mediated oxidation.
Table 3: Structural Comparison
Compound | R₁ | R₂ | Key Property |
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Target compound | Acetyl | 5-Cl, 2-NO₂ | Enhanced enzyme inhibition |
4-Chloro-N-(5-methyl-thiazol-2-yl)amide | Methyl | 4-Cl, 3-NO₂ | Higher cytotoxicity |
EVT-2741402 | Ethylsulfonyl | 3,4-di-OCH₃ | Improved solubility |
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